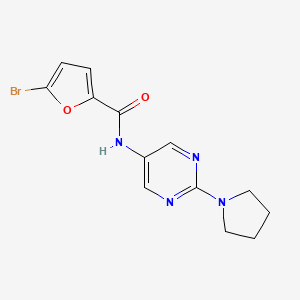
N-(5-chloro-2-cyanophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(5-chloro-2-cyanophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide" is a derivative of pyridazinone, a class of compounds known for their wide spectrum of biological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including anticancer, antiangiogenic, and antioxidant properties, as well as their role as lipoxygenase inhibitors and analgesic and anti-inflammatory agents.
Synthesis Analysis
The synthesis of pyridazinone derivatives typically involves multi-step reactions starting from various organic acids, esters, or hydrazides. For instance, the synthesis of related compounds has been reported through the Friedel-Crafts acylation reaction, followed by reactions with phenyl hydrazine, hydrazine hydrate, and further chemical modifications to obtain the desired pyridazinone derivatives . Similarly, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involved converting organic acids into corresponding esters, hydrazides, and oxadiazol-thiols, which were then reacted with bromobutanamide to yield the target compounds .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be substituted with various functional groups to enhance biological activity. The crystal structure of a related compound, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, was determined using X-ray diffraction, revealing a monoclinic space group with specific geometric parameters . This structural information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Pyridazinone derivatives undergo various chemical reactions, including acylation, condensation, and substitution, to introduce different substituents that confer specific biological activities. For example, the condensation of propanamide derivatives with 2-chlorobenzaldehyde in the presence of a strong base resulted in compounds with antibacterial and antifungal properties . These reactions are essential for the design and synthesis of new compounds with desired pharmacological profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The synthesized compounds are typically characterized by spectral techniques, including NMR, IR, and mass spectrometry, to confirm their structures . The biological activities of these compounds, such as their inhibitory effects on cancer cell lines and proangiogenic cytokines, as well as their antioxidant, analgesic, and anti-inflammatory activities, are assessed through various assays . These properties are predictive of the compounds' pharmacokinetic profiles and potential as therapeutic agents.
Scientific Research Applications
Cytochrome P450 Enzyme Interactions
One area of interest for compounds with similar structures is their interaction with cytochrome P450 (CYP) enzymes in human liver microsomes. Research by Khojasteh et al. (2011) focuses on the potency and selectivity of chemical inhibitors of the major human hepatic CYP isoforms. The study emphasizes the importance of understanding how various compounds can influence drug metabolism and potentially lead to metabolism-based drug-drug interactions when coadministered to patients. Such research is crucial for predicting and mitigating adverse interactions in pharmacological contexts Khojasteh et al., 2011.
Thiophene Derivatives and Carcinogenicity Evaluation
Another research area involves the evaluation of thiophene derivatives for potential carcinogenicity. A study by Ashby et al. (1978) synthesized and evaluated thiophene analogues of known carcinogens, assessing their potential carcinogenicity through in vitro assays. This research highlights the ongoing efforts to understand the structural determinants of carcinogenicity in organic compounds, an essential aspect of drug safety and environmental health Ashby et al., 1978.
Bioactive Heterocyclic Compounds
Further, Ostrowski (2022) reviewed the importance of furan and thiophene as structural units in the medicinal chemistry of bioactive molecules. This comprehensive overview demonstrates the value of these heterocyclic compounds in drug design, showcasing their role in developing new treatments with optimized action against various diseases, including viral, bacterial, and chronic conditions Ostrowski, 2022.
Pyridazinone as Cyclooxygenase Inhibitors
Moreover, the research on pyridazinone compounds, such as ABT-963, has shown significant potential as selective COX-2 inhibitors. These compounds provide insights into the development of new pharmacological agents aimed at treating inflammation and pain associated with conditions like arthritis. The specificity and efficacy of these inhibitors highlight the importance of structural design in achieving desired therapeutic outcomes Asif, 2016.
properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c1-11(18(25)21-15-9-13(19)5-4-12(15)10-20)23-17(24)7-6-14(22-23)16-3-2-8-26-16/h2-9,11H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVSMYAMXAXOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)C#N)N2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2514724.png)

![N-(sec-butyl)-2-(4-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2514730.png)
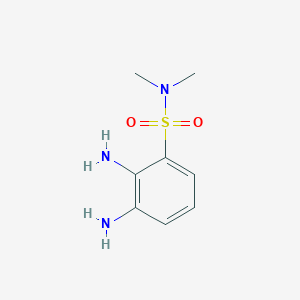

![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)
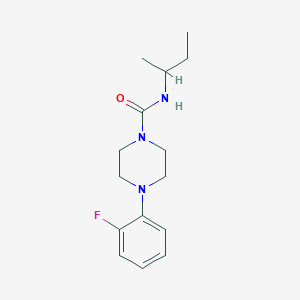
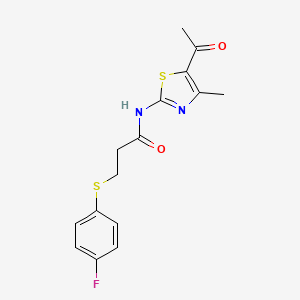

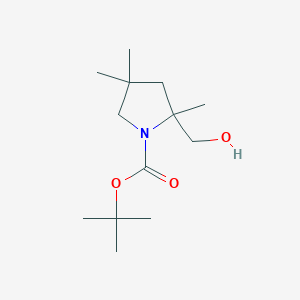
![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)
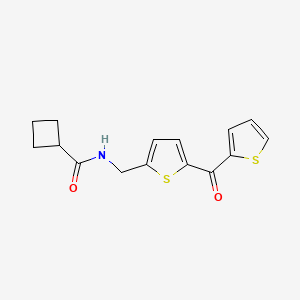
![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)
